molecular formula C26H20ClFN4O2S B2564881 2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 958615-24-2

2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2564881
M. Wt: 506.98
InChI Key: GKXHAVVYFFFNCJ-UHFFFAOYSA-N
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Description

2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O2S and its molecular weight is 506.98. The purity is usually 95%.
BenchChem offers high-quality 2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Neuroprotective Applications

One notable study involving a similar quinazoline derivative highlighted its therapeutic efficacy against Japanese encephalitis. This novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects in vitro. The study demonstrated a notable decrease in viral load and an increase in survival rates in Japanese encephalitis virus-infected mice treated with the compound, underscoring its potential as a therapeutic agent in treating viral encephalitis (Ghosh et al., 2008).

Potential Antibacterial Agents

Research into quinazoline derivatives has also extended into antibacterial applications. Synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of various quinazoline derivatives have been conducted to evaluate their potential as antibacterial agents. These studies often focus on modifications to the quinazoline structure to improve antibacterial efficacy against both Gram-positive and Gram-negative bacteria, although specific studies directly related to the compound were not found, indicating an area for potential future research (Desai et al., 2008).

Antihistaminic Activity

Quinazoline derivatives have been explored for their antihistaminic activity as well. One study synthesized novel quinazolinone derivatives and evaluated them for H1-antihistaminic activity, showcasing the potential of such compounds in addressing allergic reactions. While the specific compound was not directly studied for antihistaminic activity, the research on related compounds suggests a promising area for further investigation (Alagarsamy et al., 2008).

Anticonvulsant Activity

Additionally, quinazoline derivatives have been synthesized and evaluated for their anticonvulsant activity. A study aimed at synthesizing benzylsubstituted derivatives of a similar quinazoline compound and determining its affinity to GABAergic biotargets hinted at the potential application of such derivatives in anticonvulsant therapies. The study's focus on the GABA receptor and enzyme active sites, despite not showing significant anticonvulsant activity in the models used, indicates the compound's potential relevance in neuroscience research (El Kayal et al., 2022).

properties

IUPAC Name

2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2S/c27-18-5-3-4-17(12-18)15-35-26-31-21-7-2-1-6-20(21)24-30-22(25(34)32(24)26)13-23(33)29-14-16-8-10-19(28)11-9-16/h1-12,22H,13-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXHAVVYFFFNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)Cl)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide

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